(E)-N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)-3-(furan-2-yl)acrylamide
Description
Properties
IUPAC Name |
(E)-N-[3-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylpropyl]-3-(furan-2-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O4S/c21-17-4-6-18(7-5-17)23-11-13-24(14-12-23)29(26,27)16-2-10-22-20(25)9-8-19-3-1-15-28-19/h1,3-9,15H,2,10-14,16H2,(H,22,25)/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEMMFHWQJVRLSR-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)CCCNC(=O)C=CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)CCCNC(=O)/C=C/C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)-3-(furan-2-yl)acrylamide is a derivative of the piperazine class, which has garnered attention due to its potential biological activities, particularly in modulating nicotinic acetylcholine receptors (nAChRs). This article explores the biological activity of this compound, focusing on its interaction with nAChRs, structure-activity relationships (SAR), and implications for therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be broken down into several key components:
- Piperazine moiety : Known for its role in various pharmacological effects.
- Fluorophenyl group : This substitution often enhances lipophilicity and receptor binding.
- Furan ring : Contributes to the compound's biological activity through interactions with biological targets.
Structure-Activity Relationship (SAR)
Research has shown that modifications to the piperazine scaffold can significantly influence the potency and selectivity of nAChR modulation. A study on sulfonylpiperazine analogs indicated that variations in the fluorine position on the phenyl ring affected potency against different nAChR subtypes. For instance, moving fluorine from the para to ortho position resulted in a notable decrease in potency for specific receptor types while maintaining activity on others .
Table 1: SAR Insights from Related Compounds
| Compound | nAChR Subtype | IC50 (µM) | Notes |
|---|---|---|---|
| (E)-N-(3-(4-fluorophenyl)piperazin-1-yl)sulfonyl propyl | Hα4β2 | TBD | Potential modulator |
| 3-Furan-2-yl-N-p-tolyl-acrylamide | α7 | 0.5 | Anxiolytic activity observed |
| Various sulfonylpiperazine analogs | Hα3β4 | 20.3 - 99.8 | Potency varies with substitution |
Modulation of Nicotinic Acetylcholine Receptors
The primary biological activity of the compound is its interaction with nAChRs, which are implicated in several neurological disorders. Studies have demonstrated that compounds similar to this compound can act as positive allosteric modulators of α7 nAChRs, leading to anxiolytic-like effects in animal models .
Case Studies
- Anxiolytic Effects : A related furan derivative, 3-furan-2-yl-N-p-tolyl-acrylamide, exhibited significant anxiolytic activity at low doses in mice models, suggesting that similar compounds may offer therapeutic benefits for anxiety disorders through nAChR modulation .
- Insecticidal Activity : Recent research has identified piperazine derivatives as potential insecticides by inhibiting potassium channels in mosquito species, indicating a broader biological impact beyond mammalian systems .
The mechanism by which this compound exerts its effects likely involves allosteric modulation of nAChRs. This modulation can enhance or inhibit receptor activity depending on the specific receptor subtype targeted, thereby influencing neurotransmitter release and neuronal excitability.
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex structure characterized by the following:
- Molecular Formula : CHFNOS
- Molecular Weight : 421.5 g/mol
- CAS Number : 1021218-23-4
The presence of the piperazine ring and the furan moiety suggests potential interactions with biological targets, making it a candidate for drug development.
Antidepressant Activity
Research indicates that derivatives of piperazine, including those with fluorophenyl substitutions, exhibit significant activity at serotonin receptors. The structural similarity of (E)-N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)-3-(furan-2-yl)acrylamide to known antidepressants suggests it may possess similar properties. Studies have shown that compounds targeting serotonin receptors can alleviate symptoms of depression and anxiety .
Antimicrobial Properties
Recent studies have explored the antimicrobial efficacy of sulfonamide derivatives. The sulfonamide group in this compound has been associated with antibacterial activity against various pathogens. In vitro tests have demonstrated that similar compounds can inhibit bacterial growth, suggesting potential applications in treating infections .
Anticancer Potential
The furan moiety is known for its role in various anticancer agents. Research has indicated that compounds containing furan rings can induce apoptosis in cancer cells. The specific mechanism often involves the activation of signaling pathways that lead to cell cycle arrest and programmed cell death . Case studies involving related compounds have shown promise in targeting cancer cells while sparing normal tissues.
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on shared pharmacophores, such as piperazine, sulfonyl/sulfamoyl linkers, and acrylamide backbones. Below is a detailed comparison with key derivatives:
Structural Analogues and Molecular Properties
Key Observations :
- The target compound distinguishes itself with a sulfonyl-linked piperazine and furan-2-yl acrylamide , which may enhance solubility compared to the sulfamoylphenyl group in .
- The cyano-substituted analog in has a higher molecular weight (507.52 g/mol) due to its pyridopyrimidinone core, which likely alters pharmacokinetic properties like membrane permeability.
- The triazole-thioether derivative in lacks an acrylamide backbone but includes a chlorophenyl group, suggesting divergent biological targets (e.g., antimicrobial vs. neurological applications).
NMR Spectral Comparisons
Evidence from NMR studies () highlights that structural modifications in analogs primarily affect protons in regions A (positions 39–44) and B (positions 29–36) . For example:
- Target vs. Compound 1 (Rapa analog) : The target’s furan-2-yl group introduces distinct deshielding effects in region A, while the sulfonylpropyl linker minimizes changes in region B compared to Rapa derivatives.
- Target vs. Sulfamoylphenyl analog : The sulfamoyl group in causes upfield shifts in region B due to electron-withdrawing effects, contrasting with the sulfonyl group’s moderate electronic influence in the target.
Pharmacological and Physicochemical Behavior
- Lumping Strategy Insights: Compounds with piperazine-sulfonyl linkers (e.g., target and ) may undergo similar metabolic pathways, as suggested by lumping strategies in .
- Solubility and Bioavailability : The ethoxypropyl chain in improves lipophilicity, whereas the sulfonylpropyl linker in the target balances hydrophilicity, favoring aqueous solubility (critical for CNS-targeting drugs).
Q & A
Basic: What are the critical steps for synthesizing (E)-N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)-3-(furan-2-yl)acrylamide?
Answer:
The synthesis typically involves three key stages:
Sulfonylation of the Piperazine Core : Reacting 4-(4-fluorophenyl)piperazine with a sulfonyl chloride derivative under basic conditions (e.g., Et₃N in THF) to introduce the sulfonylpropyl linker. Temperature control (~0–25°C) is critical to avoid side reactions .
Acrylamide Formation : Coupling the sulfonylated intermediate with 3-(furan-2-yl)acrylic acid using coupling agents like HBTU or BOP in anhydrous THF. Reaction progress is monitored via TLC or HPLC to ensure completion .
Purification : Silica gel chromatography or recrystallization is employed to isolate the (E)-isomer. Stereochemical purity is confirmed via NMR (e.g., coupling constants for the acrylamide double bond) .
Basic: Which spectroscopic techniques are essential for structural confirmation of this compound?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies key structural motifs:
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular formula (e.g., [M+H]⁺ or [M+Na]⁺ ions) .
- FT-IR : Stretching frequencies for sulfonyl (SO₂, ~1350–1150 cm⁻¹) and acrylamide (C=O, ~1650 cm⁻¹) groups .
Advanced: How can computational methods optimize reaction conditions for higher yields?
Answer:
- Design of Experiments (DoE) : Multi-variable optimization (e.g., temperature, solvent polarity, catalyst loading) identifies ideal conditions. For example, a central composite design might reveal that THF with 1.2 eq. HBTU at 25°C maximizes coupling efficiency .
- Density Functional Theory (DFT) : Predicts energy barriers for stereoselective acrylamide formation, guiding solvent selection (e.g., polar aprotic solvents stabilize transition states) .
- Machine Learning (ML) : Models trained on similar piperazine-sulfonamide syntheses predict optimal reaction times and impurity profiles .
Advanced: How to resolve discrepancies in biological activity data across different assays?
Answer:
- Assay-Specific Validation :
- Metabolite Screening : LC-MS/MS identifies active metabolites (e.g., furan ring oxidation products) that may contribute to off-target effects .
- Dose-Response Refinement : Replicate studies using a wider concentration range (e.g., 0.1–100 µM) to account for non-linear pharmacokinetics .
Advanced: What strategies mitigate challenges in crystallizing this compound for X-ray analysis?
Answer:
- Co-Crystallization : Add small-molecule co-formers (e.g., tartaric acid) to stabilize the lattice via hydrogen bonding with the acrylamide and sulfonyl groups .
- Solvent Screening : Use high-throughput vapor diffusion with mixed solvents (e.g., DMSO/hexane) to induce slow nucleation .
- Temperature Gradients : Gradual cooling (0.1°C/min) from saturated solutions in DMF or acetonitrile enhances crystal quality .
Basic: What in vitro models are suitable for initial pharmacological screening?
Answer:
- Cancer Models : NCI-60 cell lines to assess antiproliferative activity, with follow-up in 3D spheroids for tumor microenvironment relevance .
- Neurological Targets : Radioligand displacement assays (e.g., 5-HT₁A receptor binding) due to the piperazine moiety’s affinity for serotonin receptors .
- Antimicrobial Screening : MIC (minimum inhibitory concentration) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
Advanced: How to address poor aqueous solubility during formulation studies?
Answer:
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) on the furan ring to enhance solubility at physiological pH .
- Nanoparticle Encapsulation : Use PLGA (poly(lactic-co-glycolic acid)) nanoparticles with PEGylation to improve bioavailability .
- Co-Solvent Systems : Optimize ratios of DMSO, Cremophor EL, and saline for in vivo administration .
Advanced: What analytical methods validate batch-to-batch consistency in synthesis?
Answer:
- HPLC-PDA : Use a C18 column (5 µm, 250 × 4.6 mm) with a gradient of acetonitrile/water (0.1% TFA) to quantify purity (>98%) .
- DSC (Differential Scanning Calorimetry) : Monitor melting points (±2°C) to detect polymorphic variations .
- Elemental Analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .
Basic: What safety precautions are recommended for handling this compound?
Answer:
- Toxicity Screening : Pre-test in zebrafish embryos (FET assay) to assess acute toxicity .
- PPE : Use nitrile gloves, lab coats, and fume hoods due to potential acrylamide-related neurotoxicity .
- Waste Disposal : Neutralize acidic/basic byproducts before incineration to prevent sulfonyl group degradation into hazardous gases .
Advanced: How to design SAR studies to improve target selectivity?
Answer:
- Piperazine Modifications : Replace the 4-fluorophenyl group with bulkier substituents (e.g., 3,5-dichlorophenyl) to reduce off-target receptor binding .
- Acrylamide Bioisosteres : Substitute the furan with thiophene or pyrrole rings to modulate electron density and hydrogen-bonding capacity .
- Pharmacophore Mapping : QSAR models identify critical distances between the sulfonyl oxygen and acrylamide carbonyl for target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
